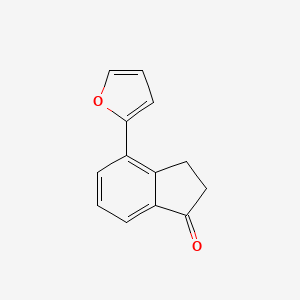

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one

Description

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is a bicyclic compound featuring an indenone core fused with a furan ring at the 4-position. This structural combination makes the compound a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves Claisen-Schmidt condensations or Suzuki couplings, as seen in related indenone derivatives .

Properties

IUPAC Name |

4-(furan-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-7-6-9-10(12)3-1-4-11(9)13-5-2-8-15-13/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYQJPFXBABIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

Formation of the Indanone Moiety: The indanone structure can be synthesized through Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

Coupling of Furan and Indanone: The final step involves coupling the furan ring with the indanone moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be used to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan and indanone derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the indanone moiety to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include oxidized furan and indanone derivatives, reduced alcohols, and various substituted furan derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit enhanced biological activities.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used to create derivatives with potential therapeutic effects. |

| Building Block | Serves as a precursor for synthesizing novel compounds. |

Biology

The compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against several pathogens.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.025 mg/mL |

Anticancer Potential

Preliminary studies highlight its potential as an anticancer agent, particularly in inducing apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study on human breast cancer cell lines revealed that treatment with this compound resulted in:

- Reduction in Cell Viability: IC50 values at approximately 10 µM.

- Induction of Apoptosis: Increased annexin V positivity observed via flow cytometry.

Medicinal Applications

The compound is being explored for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents.

Mechanism of Action

The mechanism involves interaction with enzymes and receptors, potentially modulating various signaling pathways associated with disease processes.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and indanone moiety can participate in different types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Antioxidant Activity

- 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines : Despite a different core (tetrahydropyrimidine), the furan moiety contributes to DPPH radical scavenging (IC50 = 0.6 mg/mL for compound 3c) .

- Target Compound: The indenone-furan hybrid may exhibit weaker antioxidant activity due to the absence of thioxo groups but could leverage furan’s electron-rich nature for radical stabilization.

Anticancer and Enzyme Inhibition

- Quinoline–1,2,3-triazole–indanone Conjugates: Demonstrated acetylcholinesterase (AChE) inhibition (IC50 = 109–114 µM) via dual-binding interactions .

- Target Compound : The furan group might engage in hydrogen bonding with enzyme active sites, though potency would depend on substituent positioning.

Antimicrobial Activity

- (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) : Exhibited strong activity against E. coli and B. subtilis due to indole’s hydrogen-bonding capacity .

- Target Compound : The furan oxygen could mimic indole’s interactions but may require additional substituents for comparable efficacy.

Physicochemical Properties

- Planarity and Crystallinity: The indenone core in (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one is nearly planar (RMS deviation = 0.007 Å), facilitating crystal packing . The target compound’s furan substituent may introduce slight torsional strain, reducing crystallinity but improving solubility.

- Lipophilicity : Fluorinated analogues (e.g., trifluoromethyl derivatives) show increased logP values, enhancing blood-brain barrier penetration . The furan group’s polarity may balance lipophilicity for optimal bioavailability.

Biological Activity

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring with an indanone moiety. This combination enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antimicrobial agents, showcasing its potential as a lead compound in drug development .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 4-(Furan-2-yl)-... | Staphylococcus aureus | 15.6 | 31.25 |

| Escherichia coli | 62.5 | 125 | |

| Pseudomonas aeruginosa | 62.5 | 125 |

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, with some derivatives outperforming established anticancer drugs .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Furan-2-yl)-... | MCF7 (Breast) | 1.18 ± 0.14 |

| HEPG2 (Liver) | 0.75 ± 0.10 | |

| A549 (Lung) | 0.95 ± 0.12 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The furan and indanone functionalities facilitate hydrogen bonding and π–π stacking interactions, which are critical in modulating biological pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that one derivative significantly reduced biofilm formation in Pseudomonas aeruginosa, indicating its potential as an anti-biofilm agent .

- Anticancer Potency : Another investigation found that a specific derivative showed remarkable selectivity towards cancer cells over normal cells, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compared to other furan derivatives and indanones, this compound stands out due to its dual functionality which allows for enhanced biological activity.

Table 3: Comparison with Similar Compounds

| Compound | Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(Furan-2-yl)-... | Furan-Indanone | Yes | Yes |

| Indanone | Indanone | Moderate | Yes |

| Furoic Acid | Furan Derivative | Moderate | No |

Q & A

Q. What are the established synthetic routes for 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one, and how is structural purity validated?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 1-indanone and furfural derivatives under acidic or basic conditions. For example, refluxing in ethanol with NaOH or piperidine as a catalyst yields the α,β-unsaturated ketone scaffold . Purity is validated using melting point analysis, TLC, and spectroscopic techniques (e.g., H NMR, C NMR). Key NMR signals include the carbonyl carbon at ~200 ppm (C NMR) and olefinic protons (δ 6.5–7.5 ppm) confirming conjugation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing substituent effects on the indenone core?

Methodological Answer:

- UV-Vis : Monitors π→π* transitions of the α,β-unsaturated ketone (λ~300–350 nm) to assess electronic effects of substituents .

- IR : Confirms carbonyl stretching (~1680 cm) and furan C-O-C vibrations (~1250 cm) .

- HPLC-MS : Quantifies purity and detects byproducts; ESI-MS often shows [M+H] peaks for molecular ion validation .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and non-covalent interactions. For example, the (2E)-isomer shows a planar indenone-furan system with C–H···O and π–π stacking stabilizing the crystal lattice (P2/c space group, Z = 4) . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, critical for understanding packing efficiency .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d,p) calculates HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. For instance, HOMO localization on the furan ring suggests nucleophilic attack sites, while LUMO density on the α,β-unsaturated ketone indicates electrophilic reactivity . Gaussian-09 or ORCA software optimizes geometries and computes global reactivity descriptors (e.g., electrophilicity index ω = (μ)/2η) .

Q. How can molecular docking elucidate structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer: Docking into ATP-binding pockets (e.g., B-Raf V600E mutant) using AutoDock Vina or Schrödinger Suite identifies key interactions:

Q. What experimental designs enhance selectivity in enzyme inhibition studies?

Methodological Answer:

- Pharmacophore Modeling : Defines essential features (e.g., hydrophobic groups at P1' site) using Discovery Studio. For aggrecanase inhibitors, a cis-(1S)(2R)-amino-2-indanol scaffold improves selectivity over MMPs by 10-fold .

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) identify off-target effects. IC ratios >100 between target and non-target kinases confirm specificity .

Q. How are antimicrobial activity assays designed to address discrepancies in MIC values?

Methodological Answer:

- Broth Microdilution : Tests against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains in triplicate. Discrepancies arise from efflux pumps; add phenylalanine-arginine β-naphthylamide (PAβN) to inhibit resistance mechanisms .

- Time-Kill Curves : Confirm bacteriostatic vs. bactericidal effects (e.g., >3-log reduction in CFU/mL at 4× MIC) .

Q. What substituent modifications optimize bioactivity in SAR studies?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the indenone 4-position enhance electrophilicity, increasing kinase inhibition (e.g., IC = 0.8 µM for 4-Br derivative vs. 5.2 µM for parent) .

- Methoxy Substitution : At position 5/6 improves solubility (logP reduction by ~0.5) without compromising potency .

Q. How is pharmacodynamic modeling applied to predict dose-response relationships?

Methodological Answer: Indirect response models link plasma concentrations (C) to tumor growth inhibition (TGI). For GDC-0879, a Hill coefficient (γ) ~8 indicates steep pMEK1 inhibition-response curves. Tumor stasis requires >60% pMEK1 suppression, achieved at C >3 µM .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Multi-Method Validation : Compare DFT-predicted reactivities with experimental Hammett σ values. Discrepancies in charge distribution may require hybrid functionals (e.g., M06-2X) .

- Crystallographic Refinement : If NMR suggests rotameric flexibility, SCXRD resolves tautomeric forms (e.g., enol-keto equilibria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.